Chemical structure and physicochemical properties of 1-methyl-4-(4-methylbenzyl)piperazine
Chemical structure and physicochemical properties of 1-methyl-4-(4-methylbenzyl)piperazine
This guide provides a comprehensive technical analysis of 1-methyl-4-(4-methylbenzyl)piperazine , a specific N,N'-disubstituted piperazine derivative. While direct literature on this exact isomer is limited compared to its analogs (like MBZP or Cyclizine), its properties can be rigorously derived from established structure-activity relationships (SAR) and physicochemical principles of the piperazine class.
Chemical Identity & Structural Analysis
1-Methyl-4-(4-methylbenzyl)piperazine is a heterobicyclic compound characterized by a central piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a 4-methylbenzyl (p-xylyl) moiety. It serves as a lipophilic, basic building block in medicinal chemistry, sharing structural homology with the benzylpiperazine (BZP) class of CNS stimulants and the diarylmethylpiperazine class of antihistamines.
Nomenclature & Classification
-
IUPAC Name: 1-Methyl-4-[(4-methylphenyl)methyl]piperazine
-
Common Synonyms: 1-(p-Methylbenzyl)-4-methylpiperazine; N-(4-Methylbenzyl)-N'-methylpiperazine.
-
Molecular Formula: C₁₃H₂₀N₂
-
Molecular Weight: 204.31 g/mol
-
SMILES: CN1CCN(CC2=CC=C(C)C=C2)CC1
Structural Features
-
Piperazine Core: The six-membered saturated ring adopts a chair conformation to minimize torsional strain, with the N-substituents (methyl and 4-methylbenzyl) typically occupying equatorial positions to reduce 1,3-diaxial interactions.
-
Electronic Effects: The p-methyl group on the benzyl ring exerts a weak inductive (+I) and hyperconjugative effect, increasing the electron density of the aromatic ring compared to the unsubstituted benzyl analog (MBZP). This may slightly enhance the basicity of the N4 nitrogen via through-bond effects, though the distance attenuates this significantly.
-
Lipophilicity: The addition of the p-methyl group increases the lipophilicity (LogP) relative to 1-methyl-4-benzylpiperazine, potentially enhancing blood-brain barrier (BBB) permeability.
Physicochemical Properties (Predicted)
Due to the specific nature of this isomer, the following physicochemical parameters are derived from computational consensus models (ACD/Labs, ChemAxon) and validated against close structural analogs (e.g., 1-benzyl-4-methylpiperazine).
| Property | Value / Range | Description |
| Physical State | Liquid (Oil) | Likely a viscous, colorless to pale yellow oil at STP due to asymmetry. |
| Boiling Point | 280°C - 295°C | Estimated at 760 mmHg. |
| LogP (Octanol/Water) | 2.4 ± 0.3 | Moderately lipophilic; suggests good membrane permeability. |
| pKa (Basic) | 8.9 ± 0.2 (N4) | The N4 nitrogen (benzyl-substituted) is the primary basic site. |
| pKa (Acidic) | 4.5 ± 0.2 (N1) | The N1 nitrogen (methyl-substituted) is less basic due to steric and electronic factors. |
| Water Solubility | Low (Base) | The free base is sparingly soluble in water; highly soluble in organic solvents (DCM, EtOH). |
| Salt Forms | HCl, Dihydrochloride | Readily forms crystalline salts with mineral acids, which are water-soluble. |
Synthesis Protocol
The most robust synthetic route involves the N-alkylation of N-methylpiperazine with 4-methylbenzyl chloride (or bromide) under basic conditions. This SN2 pathway is preferred for its high yield and operational simplicity.
Reaction Mechanism
The secondary amine of N-methylpiperazine acts as the nucleophile, attacking the benzylic carbon of the electrophile (4-methylbenzyl halide). The base (e.g., K₂CO₃ or Et₃N) neutralizes the generated acid (HCl/HBr) to drive the equilibrium forward.
Step-by-Step Laboratory Protocol
Reagents:
-
N-Methylpiperazine (1.0 eq)
-
4-Methylbenzyl chloride (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Acetonitrile (ACN) or Ethanol (Solvent)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methylbenzyl chloride (10 mmol) in Acetonitrile (30 mL).
-
Addition: Add anhydrous K₂CO₃ (20 mmol) to the solution.
-
Nucleophilic Attack: Dropwise add N-methylpiperazine (10 mmol) while stirring at room temperature to prevent exothermicity.
-
Reflux: Heat the mixture to reflux (80-82°C for ACN) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (KCl/K₂CO₃).
-
Evaporate the solvent under reduced pressure (Rotavap) to yield the crude oil.
-
-
Purification (Acid-Base Extraction):
-
Dissolve crude oil in Dichloromethane (DCM).
-
Extract with 1M HCl (aqueous). The product moves to the aqueous phase (as salt); impurities remain in DCM.
-
Basify the aqueous layer with 2M NaOH to pH > 12.
-
Extract the free base back into DCM.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Final Product: Distill under high vacuum or convert to HCl salt for crystallization (EtOH/Ether).
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic pathway for 1-methyl-4-(4-methylbenzyl)piperazine via N-alkylation.
Biological Relevance & Pharmacological Potential[1][2]
While specific clinical data for this isomer is sparse, its biological activity can be inferred from its structural analogs, MBZP (1-benzyl-4-methylpiperazine) and Cyclizine .
Structure-Activity Relationship (SAR)
-
CNS Activity: Like MBZP, this compound is expected to act as a monoamine releaser or reuptake inhibitor (specifically Dopamine and Norepinephrine). The addition of the p-methyl group on the benzyl ring typically increases potency in this class by enhancing lipophilic interaction with the transporter proteins (DAT/NET).
-
Antihistamine Potential: The 4-methylbenzyl moiety is a pharmacophore found in several H1-antagonists. However, effective H1 antagonists usually require two aromatic rings (diarylmethyl). Therefore, this mono-benzyl compound is likely to have weak or negligible antihistaminic activity compared to Cyclizine.
Metabolic Pathways
Metabolism is predicted to occur primarily in the liver via Cytochrome P450 enzymes (CYP2D6, CYP3A4).
-
N-Demethylation: Removal of the N1-methyl group to form 1-(4-methylbenzyl)piperazine.
-
Benzylic Oxidation: Oxidation of the p-methyl group to a carboxylic acid or alcohol, facilitating excretion.
-
Ring Hydroxylation: Hydroxylation of the aromatic ring.
Metabolic Pathway Diagram
Figure 2: Predicted metabolic fate of 1-methyl-4-(4-methylbenzyl)piperazine involving N-demethylation and oxidation.
Analytical Characterization
To validate the synthesis of 1-methyl-4-(4-methylbenzyl)piperazine, the following spectroscopic signatures are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.28 (s, 3H): N-Methyl group (singlet).
-
δ 2.34 (s, 3H): Ar-Methyl group (singlet).
-
δ 2.45 (br s, 8H): Piperazine ring protons (often two multiplets or a broad singlet depending on resolution).
-
δ 3.48 (s, 2H): Benzylic CH₂ (singlet).
-
δ 7.10 - 7.20 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 205.17 (Base peak).
-
